molecular formula C19H21NO6S B14150674 methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300676-40-8

methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14150674
CAS No.: 300676-40-8
M. Wt: 391.4 g/mol
InChI Key: YEJJLJINZUVEMN-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of the 3,4,5-trimethoxyphenyl group is particularly noteworthy, as it is known to impart various bioactive properties to the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the cyclopenta[b]thiophene moiety and the carboxylate group. Common synthetic methods include condensation reactions, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

Methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, which are involved in cell division and stress responses. This inhibition can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Properties

CAS No.

300676-40-8

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H21NO6S/c1-23-12-8-10(9-13(24-2)16(12)25-3)17(21)20-18-15(19(22)26-4)11-6-5-7-14(11)27-18/h8-9H,5-7H2,1-4H3,(H,20,21)

InChI Key

YEJJLJINZUVEMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

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